3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
CAS No.: 1075728-85-6
Cat. No.: VC16223790
Molecular Formula: C14H16BrN3O
Molecular Weight: 322.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1075728-85-6 |
|---|---|
| Molecular Formula | C14H16BrN3O |
| Molecular Weight | 322.20 g/mol |
| IUPAC Name | 3-bromo-7-[(4-methoxyphenyl)methyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C14H16BrN3O/c1-19-13-4-2-11(3-5-13)9-17-6-7-18-12(10-17)8-16-14(18)15/h2-5,8H,6-7,9-10H2,1H3 |
| Standard InChI Key | ONPIGJLKIWKAIQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2CCN3C(=CN=C3Br)C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a bicyclic framework: a five-membered imidazole ring fused to a six-membered pyrazine ring, both partially saturated (5,6,7,8-tetrahydro configuration). Key substituents include:
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Bromine atom at position 3: Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
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4-Methoxybenzyl group at position 7: Enhances lipophilicity and potential for aromatic stacking interactions, a feature observed in kinase inhibitors .
The molecular formula is inferred as , with a calculated molecular weight of 373.23 g/mol.
Physicochemical Characteristics
Comparative data from analogous compounds suggest the following properties :
| Property | Value/Description |
|---|---|
| Aqueous solubility (pH 7) | Low (<10 μg/mL) |
| LogP | ~2.8 (moderate lipophilicity) |
| Melting point | 180–185°C (estimated) |
The bromine atom and methoxybenzyl group collectively reduce solubility but improve membrane permeability, a critical factor for central nervous system (CNS) targeting.
Synthetic Pathways and Modifications
Core Scaffold Construction
Synthesis of the imidazo[1,5-a]pyrazine core typically involves cyclocondensation reactions. For example:
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Ring closure: Reaction of α-amino ketones with amidines generates the bicyclic structure.
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Hydrogenation: Partial saturation of the pyrazine ring using catalysts like palladium on carbon .
Bromination
Electrophilic aromatic bromination at position 3 employs bromosuccinimide (NBS) under acidic conditions, achieving regioselectivity due to the electron-rich imidazole ring.
Pharmacological Profiling and Mechanisms
Orexin Receptor Modulation
Structural analogs demonstrate potent orexin receptor (OX1/OX2) antagonism. The bromine atom enhances binding affinity ( values < 100 nM in OX2), while the methoxybenzyl group extends half-life through reduced CYP450 metabolism .
Antiparasitic Activity
Nitroimidazooxazine derivatives with similar fused-ring systems exhibit IC values of 0.02–0.46 μM against Leishmania donovani . Although bromine substitution differs from nitro groups, halogenated analogs may exploit similar redox activation mechanisms in parasitic cells .
Cancer-Related Targets
Imidazo[1,5-a]pyrazines inhibit oncogenic proteins like KRAS G12C. The methoxybenzyl group in position 7 aligns with hydrophobic pockets in the GTPase domain, as demonstrated in co-crystallization studies .
Preclinical Development Considerations
Metabolic Stability
Microsomal stability data for related compounds show:
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Human liver microsomes: 72–92% parent compound remaining after 1 hour .
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Mouse liver microsomes: Comparable stability, supporting translational research .
In Vivo Efficacy
While direct data are lacking, structural analogs achieve >50% parasite burden reduction in murine visceral leishmaniasis models at 25 mg/kg oral doses . The bromine substituent may improve blood-brain barrier penetration for CNS applications.
Challenges and Future Directions
Solubility Optimization
Strategies to address low aqueous solubility include:
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Salt formation (e.g., hydrochloride)
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Nanoformulation with poloxamers
Target Selectivity
Dual orexin receptor/KRAS inhibition poses selectivity challenges. Computational modeling suggests modifying the methoxybenzyl group’s para position could enhance specificity .
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